molecular formula C10H12N2O3 B13021331 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline

7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13021331
M. Wt: 208.21 g/mol
InChI Key: BFRHOMRTPNJPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of methoxy and nitro groups on the isoquinoline ring enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

7-methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-3,11H,4-6H2,1H3

InChI Key

BFRHOMRTPNJPQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)[N+](=O)[O-]

Origin of Product

United States

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